(Z)-1-(2-chloro-2-nitrovinyl)benzene
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Overview
Description
(Z)-1-(2-chloro-2-nitrovinyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a (Z)-1-(2-chloro-2-nitrovinyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(2-chloro-2-nitrovinyl)benzene typically involves the reaction of benzaldehyde with nitromethane in the presence of a base, followed by chlorination. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate. The reaction is carried out under controlled temperatures to ensure the formation of the desired (Z)-isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of efficient purification techniques, such as distillation or crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(2-chloro-2-nitrovinyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amino-substituted benzene derivatives.
Substitution: Formation of hydroxyl or alkoxy-substituted benzene derivatives.
Scientific Research Applications
(Z)-1-(2-chloro-2-nitrovinyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-1-(2-chloro-2-nitrovinyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of specific functional groups, leading to changes in the activity or function of the target molecules. Detailed studies on the molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(2-chloro-2-nitrovinyl)benzene: The (E)-isomer of the compound, which has different spatial arrangement and potentially different reactivity.
1-(2-chloro-2-nitrovinyl)naphthalene: A similar compound with a naphthalene ring instead of a benzene ring.
2-chloro-1-nitroethene: A simpler compound with similar functional groups but lacking the aromatic ring.
Uniqueness
(Z)-1-(2-chloro-2-nitrovinyl)benzene is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to distinct chemical and biological properties compared to its (E)-isomer and other similar compounds.
Properties
Molecular Formula |
C8H6ClNO2 |
---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
[(Z)-2-chloro-2-nitroethenyl]benzene |
InChI |
InChI=1S/C8H6ClNO2/c9-8(10(11)12)6-7-4-2-1-3-5-7/h1-6H/b8-6+ |
InChI Key |
BQOIOXRQQPRNCO-SOFGYWHQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/[N+](=O)[O-])\Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=C([N+](=O)[O-])Cl |
Origin of Product |
United States |
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